Cas no 187977-75-9 (ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate)

ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate 化学的及び物理的性質
名前と識別子
-
- 3(2H)-Benzoxazoleacetic acid, 5-methyl-2-oxo-, ethyl ester
- ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate
- ethyl 2-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate
- ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate
- ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate
- MLS000708195
- SMR000287662
- HMS1491K10
- AT-057/42282919
- Z57728696
- ethyl 2-(5-methyl-2-benzoxazolinone-3-yl)acetate
- IDI1_024476
- BRD-K25122747-001-01-4
- 187977-75-9
- STK894990
- F1546-0029
- (5-Methyl-2-oxo-benzooxazol-3-yl)-acetic acid ethyl ester
- CS-0214326
- AKOS000571340
- ethyl 2-(5-methyl-2-benzoxazolinon-3-yl)acetate
- ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- HMS2704J09
- CHEMBL1901634
- ChemDiv3_006566
- SCHEMBL16186527
-
- インチ: InChI=1S/C12H13NO4/c1-3-16-11(14)7-13-9-6-8(2)4-5-10(9)17-12(13)15/h4-6H,3,7H2,1-2H3
- InChIKey: DIIXTIKZEOGSPV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 235.08445790Da
- どういたいしつりょう: 235.08445790Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 55.8Ų
ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1546-0029-5mg |
ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |
187977-75-9 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1546-0029-40mg |
ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |
187977-75-9 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1546-0029-2μmol |
ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |
187977-75-9 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1546-0029-10mg |
ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |
187977-75-9 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1546-0029-50mg |
ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |
187977-75-9 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1546-0029-10μmol |
ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |
187977-75-9 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1546-0029-5μmol |
ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |
187977-75-9 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1546-0029-3mg |
ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |
187977-75-9 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1546-0029-20mg |
ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |
187977-75-9 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1546-0029-25mg |
ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate |
187977-75-9 | 90%+ | 25mg |
$109.0 | 2023-07-28 |
ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetateに関する追加情報
Ethyl 2-(5-Methyl-2-Oxo-2,3-Dihydro-1,3-Benzoxazol-3-Yl)Acetate: A Comprehensive Overview
Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate is a compound with the CAS number 187977-75-9. This compound belongs to the class of benzoxazole derivatives, which have gained significant attention in various fields due to their unique chemical properties and potential applications. The molecule consists of a benzoxazole ring system substituted with an ethyl acetate group at the 3-position and a methyl group at the 5-position of the benzene ring.
The benzoxazole moiety in this compound is a fused bicyclic structure comprising a benzene ring and an oxazole ring. The oxazole ring contains an oxygen atom and a nitrogen atom, contributing to the compound's electronic properties. The substitution pattern of the molecule plays a crucial role in determining its reactivity and biological activity. Recent studies have highlighted the importance of such substituted benzoxazole derivatives in drug discovery and material science.
Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yli)acetate has been explored for its potential in pharmaceutical applications. Researchers have investigated its ability to act as a precursor for more complex molecules or as an intermediate in organic synthesis. The compound's structure allows for further functionalization, making it a valuable building block in medicinal chemistry.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. One such method involves the condensation of appropriate aldehydes or ketones with amino alcohols or their derivatives under specific reaction conditions. The choice of reagents and reaction conditions significantly influences the yield and purity of the final product.
In terms of biological activity, ethyl 2-(5-methyl...acetate has been studied for its potential anti-inflammatory and antioxidant properties. These studies suggest that the compound could be a promising candidate for further exploration in therapeutic applications. However, more comprehensive biological evaluations are required to fully understand its pharmacological profile.
The application of computational chemistry tools has provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed key electronic characteristics, such as frontier molecular orbitals and reactivity indices, which are essential for predicting its behavior in various chemical reactions.
Moreover, green chemistry principles have been increasingly applied to the synthesis of ethyl 2-(5-methyl...acetate. Researchers are exploring eco-friendly reaction conditions and catalysts to minimize environmental impact while maintaining high yields.
In conclusion, ethyl 2-(5-methyl...acetate represents an interesting compound with diverse potential applications across multiple disciplines. Continued research into its synthesis, properties, and biological activity will undoubtedly unlock new opportunities for its utilization in both academic and industrial settings.
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